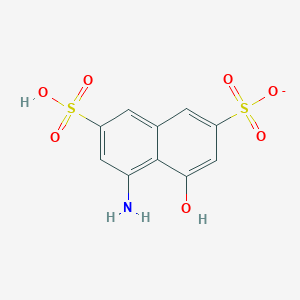
4-氨基-5-羟基-7-磺基萘-2-磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. This compound is known for its stability and solubility in water, making it a valuable component in many chemical processes.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is widely used in the production of detergents, plastics, textiles, and paper.
安全和危害
When handling “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
作用机制
Target of Action
The compound is often used as a ligand in chemical reactions A ligand is a molecule that binds to a specific site on a target molecule, often a protein
Mode of Action
This compound has been used successfully for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . It assists in the click reaction and reduces the loading of copper salt to 2 mol% .
Biochemical Pathways
Its role in the synthesis of 1,2,3-triazoles suggests it may influence pathways involving these structures .
Result of Action
The compound’s action results in the production of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold with high-to-excellent yields .
Action Environment
The compound is water-soluble , suggesting that its action, efficacy, and stability may be influenced by the aqueous environment in which it is used.
生化分析
Biochemical Properties
The compound has been used as a ligand in the synthesis of 1,2,3-triazole pharmacophore linked-quinazolinone scaffold . The ligand assists in the click reaction and reduces the loading of copper salt to 2 mol% . This suggests that the compound may interact with enzymes and proteins involved in these reactions, although specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known to participate in click reactions as a ligand, potentially influencing the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced to an amino group using iron powder, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is neutralized with sodium carbonate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality of the final product.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.
相似化合物的比较
Similar Compounds
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is unique due to its specific functional groups and their arrangement on the naphthalene ring. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves the conversion of naphthalene into the desired product through a series of chemical reactions.", "Starting Materials": [ "Naphthalene", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Sodium nitrate (NaNO3)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Ammonium hydroxide (NH4OH)", "Hydrogen peroxide (H2O2)" ], "Reaction": [ "Naphthalene is first oxidized to form 2-naphthol using a mixture of NaOH and H2SO4.", "2-naphthol is then nitrated using NaNO3 and H2SO4 to form 2-nitro-1-naphthol.", "2-nitro-1-naphthol is reduced to 2-amino-1-naphthol using NaHSO3.", "2-amino-1-naphthol is diazotized using NaNO2 and HCl to form 2-diazo-1-naphthol.", "2-diazo-1-naphthol is coupled with 7-amino-4-hydroxybenzene-1-sulfonic acid using Na2CO3 and NH4OH to form the desired product, 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-.", "The monosodium salt form of the product is obtained by treating the product with NaOH and H2O2." ] } | |
CAS 编号 |
5460-09-3 |
分子式 |
C10H9NO7S2.Na C10H9NNaO7S2 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |
InChI 键 |
NYNXHIHYODXUFX-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |
规范 SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |
| 17265-34-8 5460-09-3 |
|
物理描述 |
Dry Powder |
Pictograms |
Irritant |
相关CAS编号 |
17265-34-8 3963-80-2 5460-09-3 |
同义词 |
1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?
A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.
Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?
A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


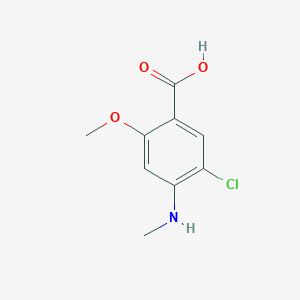
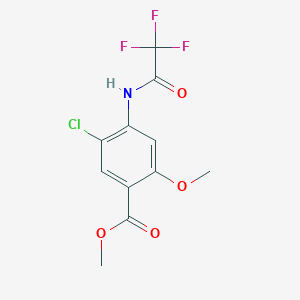
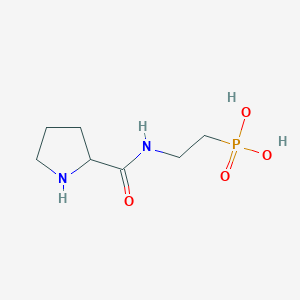
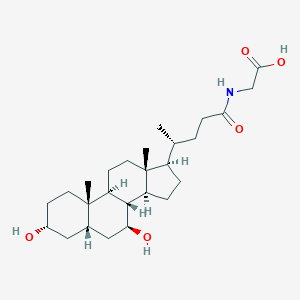
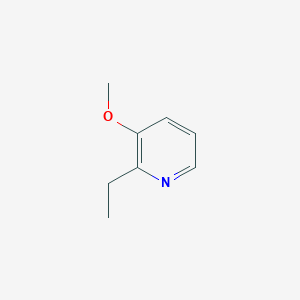
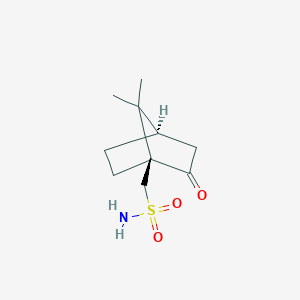
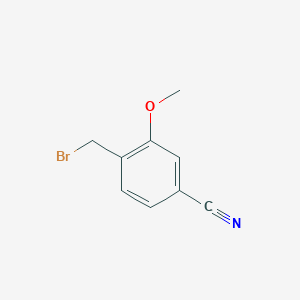
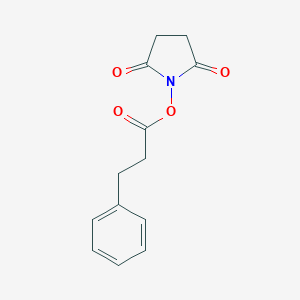

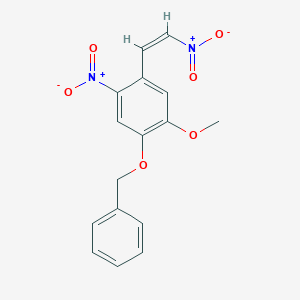
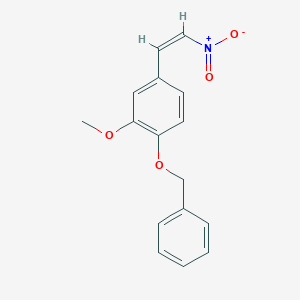
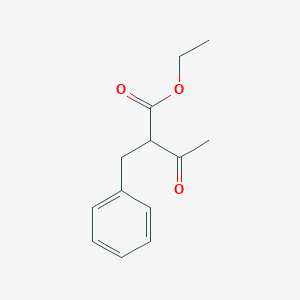
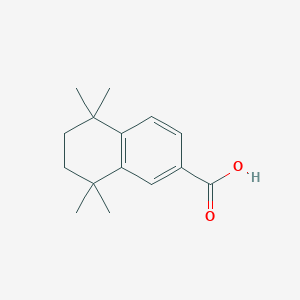
![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
